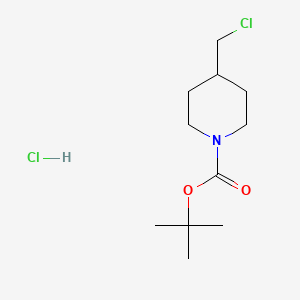

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO- d₆) reveals distinct proton environments. The tert-butyl group resonates as a singlet at δ 1.41 ppm, while the piperidine ring protons appear as multiplet signals between δ 1.81 and 4.02 ppm. The chloromethyl group (–CH₂Cl) exhibits a characteristic doublet of doublets at δ 3.76 ppm due to coupling with adjacent methylene protons and the chlorine atom.

¹³C NMR data corroborate these assignments, with the carbonyl carbon of the carbamate group appearing at δ 155.2 ppm. The quaternary carbon of the tert-butyl group resonates at δ 28.4 ppm, while the chloromethyl carbon is observed at δ 45.9 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis identifies key functional groups: the carbonyl stretch (C=O) of the carbamate appears at 1685 cm⁻¹, while the C–Cl vibration of the chloromethyl group is observed at 680 cm⁻¹. N–H stretching from the hydrochloride salt produces a broad band near 2500 cm⁻¹, confirming protonation of the piperidine nitrogen.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ at m/z 265.35 confirms the molecular formula C₁₁H₂₁ClNO₂⁺. Fragmentation pathways include loss of the tert-butoxy group (–C₄H₉O₂, m/z 169.08) and cleavage of the chloromethyl moiety (–CH₂Cl, m/z 210.12).

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the relative stability of this compound conformers. The equatorial chloromethyl conformation is energetically favored by 4.2 kcal/mol over the axial position due to reduced steric clash with the tert-butyl group.

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the carbamate oxygen and the σ* antibonding orbital of the C–Cl bond, contributing to conformational rigidity. Molecular electrostatic potential (MEP) maps highlight regions of high electron density around the carbonyl oxygen and chlorine atom, consistent with hydrogen-bonding interactions observed in crystallography.

Table 2: Key computational parameters

| Parameter | Value |

|---|---|

| ΔG (equatorial vs. axial) | –4.2 kcal/mol |

| C–O⋯H–C bond length | 2.89 Å |

| NBO stabilization energy | 8.6 kcal/mol |

Properties

Molecular Formula |

C11H21Cl2NO2 |

|---|---|

Molecular Weight |

270.19 g/mol |

IUPAC Name |

tert-butyl 4-(chloromethyl)piperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H20ClNO2.ClH/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8H2,1-3H3;1H |

InChI Key |

KOCCDNBADHLHNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperidine Precursors

The Boc group is introduced to enhance stability and solubility during subsequent reactions. A common precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , is synthesized via nucleophilic substitution or carbamate formation.

Reaction Conditions :

-

Base : Sodium hydroxide or sodium carbonate (1.1–1.2 equiv).

-

Temperature : 0–25°C, with gradual warming to room temperature.

Example Protocol :

A solution of 4-piperidinecarboxylic acid (10.0 g, 69.4 mmol) in THF is treated with di-tert-butyl dicarbonate (16.3 g, 74.7 mmol) and sodium hydroxide (3.3 g, 83.3 mmol). The mixture is stirred at 20–25°C for 12–15 hours, yielding tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with >90% purity after aqueous workup.

Chlorination of Hydroxymethyl Intermediate

Chlorination is achieved via the Appel reaction , utilizing CCl₄ and polystyrene-triphenylphosphine (PS-PPh₃) resin. This method avoids hazardous reagents like thionyl chloride (SOCl₂) and ensures high selectivity.

-

Resin Activation : PS-PPh₃ resin (3.20 g, 6.69 mmol) is suspended in anhydrous DCM (25 mL) and treated with CCl₄ (0.670 mL, 6.96 mmol) at room temperature for 30 minutes.

-

Substrate Addition : A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (0.500 g, 2.32 mmol) in DCM (5 mL) is added dropwise.

-

Reaction Monitoring : Stirring continues overnight at 20–25°C.

-

Workup : The resin is filtered and washed sequentially with DCM and methanol. The filtrate is concentrated under reduced pressure to afford tert-butyl 4-(chloromethyl)piperidine-1-carboxylate as a white crystalline solid (0.54 g, 100% yield).

Key Advantages :

Hydrochloride Salt Formation

The hydrochloride salt is prepared by treating the free base with hydrochloric acid (HCl) in a polar aprotic solvent.

Protocol :

-

Solvent : Ethyl acetate or diethyl ether.

-

Acid : 4M HCl in dioxane (1.1 equiv).

-

Procedure : The free base is dissolved in ethyl acetate (10 mL/g), and HCl is added dropwise at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz) :

¹³C NMR (DMSO-d₆, 100 MHz) :

Mass Spectrometry :

Industrial-Scale Optimization

Solvent and Temperature Control

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the compound can lead to the formation of primary or secondary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted piperidines with various functional groups.

Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Synthesis of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate Hydrochloride

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with chloromethylating agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require specific catalysts or bases to facilitate the chloromethylation process.

Example Synthesis Steps:

- Starting Material: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is commonly used as a precursor.

- Chloromethylation: The hydroxymethyl group is converted into a chloromethyl group using reagents like thionyl chloride or chloromethyl methyl ether.

- Isolation and Purification: The product is typically purified through column chromatography.

This compound has been investigated for its biological properties, particularly in relation to its potential as a pharmacological agent.

Antioxidative Properties

Research indicates that derivatives of piperidine, including tert-butyl 4-(chloromethyl)piperidine-1-carboxylate, exhibit antioxidative properties. These compounds can scavenge free radicals, which may contribute to their therapeutic effects in various diseases linked to oxidative stress .

Pharmacological Potential

The compound has been explored for its role as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it serves as a building block for synthesizing compounds that target specific biological pathways, such as those involved in cancer treatment .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis of Betalamic Acid Analogues : In a study focusing on the synthesis of new betalamic acid analogues, researchers utilized tert-butyl 4-(chloromethyl)piperidine derivatives to create compounds with enhanced biological activity .

- Intermediate for Drug Development : The compound has been identified as an important intermediate in the synthesis of biologically active compounds like crizotinib, which is used in targeted cancer therapy. Its structural modifications can lead to variations that enhance potency and selectivity against cancer cells .

Data Table: Synthesis Yields and Conditions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Chloromethylation of piperidine | 62 | DMF, room temperature |

| Reaction with potassium tert-butoxide | 60 | DMSO, room temperature |

| Synthesis involving triphenylphosphine | 74 | THF, varying temperatures |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations:

Substituent Reactivity :

- The chloromethyl group in the target compound is more reactive toward nucleophilic substitution than the fluorophenyl or boronate ester groups in analogs . This makes it suitable for further functionalization, such as alkylation or cross-coupling reactions.

- The 2-chloro-2-oxoethyl group () introduces a ketone moiety, enabling condensation reactions, but requires stringent low-temperature conditions (-78°C) .

Synthetic Efficiency :

- Aryl-substituted derivatives (e.g., 5d, 5e, 5f) exhibit moderate yields (60–73%) via hydrazine coupling .

- The boronate ester analog () achieves near-quantitative conversion (>99%) under mild conditions, highlighting the efficiency of boron-containing intermediates .

Physicochemical Properties: Hydrochloride salts (e.g., ) enhance crystallinity and stability compared to free bases . Molecular weights vary significantly: the aminoethyl derivative (264.79 g/mol) is lighter than aryl-substituted analogs (e.g., 5d: ~450 g/mol), impacting solubility and bioavailability .

Biological Activity

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a tert-butyl group and a chloromethyl moiety, which contributes to its reactivity and biological properties.

Pharmacological Activity

Research has indicated that compounds similar to tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate exhibit various biological activities, including:

- Anticancer Activity : Several studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines, with IC50 values in the sub-micromolar range .

- Antimicrobial Properties : Some piperidine derivatives have been reported to exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium (VREfm) at low concentrations .

The biological activity of this compound can be attributed to several mechanisms:

Case Studies

A few notable studies highlight the biological activity of related compounds:

- Study on Anticancer Activity : A series of piperidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The study found that certain modifications led to enhanced potency compared to standard treatments like doxorubicin .

- Antibacterial Evaluation : In vitro tests demonstrated that certain piperidine derivatives exhibited strong bactericidal activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .

Table 1: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for tert-butyl 4-(chloromethyl)piperidine-1-carboxylate hydrochloride?

The compound is typically synthesized via a two-step process:

- Step 1 : Reaction of tert-butyl chloroformate with 4-(chloromethyl)piperidine under basic conditions (e.g., using sodium bicarbonate or triethylamine) to form the Boc-protected intermediate.

- Step 2 : Hydrochloride salt formation by treating the intermediate with HCl in a solvent like diethyl ether or dichloromethane.

Key considerations include maintaining anhydrous conditions to avoid hydrolysis of the chloroformate and optimizing reaction time to minimize side reactions (e.g., over-alkylation). Characterization is performed using -NMR, -NMR, and mass spectrometry .

Q. What are the critical physicochemical properties of this compound relevant to laboratory handling?

- Molecular formula :

- Molecular weight : 270.2 g/mol (free base: 233.7 g/mol)

- Appearance : White to off-white crystalline solid.

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in water.

- Storage : Stable at -20°C under inert gas (argon/nitrogen) to prevent degradation.

The InChIKey (CTSABEXZMPJSGO-UHFFFAOYSA-N) and SMILES (CC(C)(C)OC(=O)N1CCC(CC1)CCl) are essential for database searches and computational modeling .

Q. What safety precautions are required when handling this compound in the lab?

- Respiratory protection : Use NIOSH-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for high concentrations).

- Skin/eye protection : Wear nitrile gloves, lab coats, and chemical goggles. Ensure access to emergency eyewash stations and showers.

- Ventilation : Work in a fume hood to avoid inhalation of airborne particles.

Toxicological data are limited, but acute toxicity (Category 4 for oral, dermal, and inhalation routes) necessitates caution. No carcinogenicity has been reported by IARC or OSHA .

Advanced Research Questions

Q. How can researchers mitigate side reactions during the synthesis of this compound?

Common side reactions include:

- Hydrolysis of the chloroformate : Controlled anhydrous conditions (e.g., molecular sieves) and inert atmospheres (argon) are critical.

- Over-alkylation : Use stoichiometric ratios of reagents and monitor reaction progress via TLC or HPLC.

- Impurity formation : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Advanced techniques like flow chemistry may improve yield and purity .

Q. How should conflicting spectroscopic data during structural characterization be resolved?

Discrepancies in NMR or mass spectra may arise from:

- Solvent artifacts : Ensure deuterated solvents are free from impurities (e.g., residual protons).

- Tautomerism or rotamers : Variable-temperature NMR or 2D experiments (COSY, HSQC) can clarify dynamic processes.

- Salt vs. free base forms : Compare experimental data with computational predictions (e.g., DFT-optimized structures). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What methodologies are recommended for assessing the compound’s in vitro toxicity?

- Cell viability assays : Use MTT or resazurin assays in HEK293 or HepG2 cells, with dose ranges of 1–100 µM.

- Apoptosis markers : Measure caspase-3/7 activity via fluorogenic substrates.

- Reactive oxygen species (ROS) : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.

Include positive controls (e.g., staurosporine for apoptosis) and validate results across multiple cell lines. Note that limited ecotoxicological data require extrapolation from structurally similar piperidine derivatives .

Q. How can computational modeling aid in predicting the compound’s reactivity and biological activity?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular docking : Screen against targets like GABA receptors or kinases using AutoDock Vina.

- ADMET prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and hERG inhibition.

Validate predictions with experimental data (e.g., IC values from enzyme assays) .

Methodological Notes

- Synthetic optimization : Design of Experiments (DoE) can systematically explore parameter space (temperature, solvent, catalyst) for yield improvement.

- Toxicology : Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure regulatory compliance.

- Data reproducibility : Archive raw spectral data (e.g., JCAMP-DX files) and share via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.